2-(Ethylthio)ethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(Ethylthio)ethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)ethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other reagents that undergo cyclization, alkylation, and esterification reactions under controlled conditions. Specific catalysts and solvents are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)ethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
2-(Ethylthio)ethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)ethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-oxopentanenitrile
- (3,4-dimethoxyphenyl)acetonitrile
- 3-chloro-4-methylphenyl isocyanate
Uniqueness
Compared to similar compounds, 2-(Ethylthio)ethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its quinoline core structure, along with the presence of ethylsulfanyl, chlorophenyl, and dimethoxyphenyl groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
332928-91-3 |
---|---|
Molecular Formula |
C29H32ClNO5S |
Molecular Weight |
542.1g/mol |
IUPAC Name |
2-ethylsulfanylethyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H32ClNO5S/c1-5-37-13-12-36-29(33)26-17(2)31-22-14-20(19-8-11-24(34-3)25(16-19)35-4)15-23(32)28(22)27(26)18-6-9-21(30)10-7-18/h6-11,16,20,27,31H,5,12-15H2,1-4H3 |
InChI Key |
MDOUEPTWXUHIKX-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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